N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 7-hydroxyl group on the chromene core and a 2-furylmethyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h1-7,17H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRQWJVOVDOTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 7-oxo-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of 7-hydroxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () :
This compound lacks the 7-hydroxy group, instead retaining a hydrogen at this position. The absence of the hydroxyl reduces polarity, increasing lipophilicity compared to the target compound. The 4-methoxyphenethyl group introduces a bulkier aromatic substituent, which may enhance π-π stacking interactions but reduce aqueous solubility .- 7-Methoxy-N-[4-isopropylphenyl]-2-oxo-2H-chromene-3-carboxamide (): The 7-methoxy group is less polar than the 7-hydroxy group, favoring membrane permeability.
Carboxamide Side-Chain Modifications
- 7-(Diethylamino)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide (): The diethylamino group at position 7 increases basicity and solubility in acidic environments. The polyethylene glycol-like side chain enhances hydrophilicity, making this derivative more water-soluble than the target compound .
- N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide (): This structurally complex analog incorporates a tetrazole ring and a dihydroisoquinoline moiety, which may confer multimodal binding capabilities. However, the increased molecular weight (≈700 g/mol) and rigidity could limit bioavailability compared to the simpler 2-furylmethyl derivative .
Functional Group Replacements
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde Oxime Derivatives (–7): Replacing the carboxamide with an oxime group alters electronic properties and hydrogen-bonding capacity. For example, OXE-J () and OXE-B () exhibit strong UV absorption due to extended conjugation, a feature less pronounced in carboxamides. These derivatives are optimized for photophysical applications, unlike the target compound, which retains classical coumarin bioactivity .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | 7-Substituent | Carboxamide Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-(2-Furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | Hydroxy | 2-Furylmethyl | ~315 (calculated) | High polarity, moderate lipophilicity |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | H | 4-Methoxyphenethyl | ~339 | Increased lipophilicity |
| 7-Methoxy-N-[4-isopropylphenyl]-2-oxo-2H-chromene-3-carboxamide | Methoxy | 4-Isopropylphenyl | ~353 | High steric bulk |
| 7-(Diethylamino)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide | Diethylamino | Polyethylene glycol-like | ~409 | Enhanced water solubility |
Biological Activity
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C15H11NO5
Molecular Weight: 285.25 g/mol
CAS Number: 19088-69-8
IUPAC Name: this compound
The compound features a chromene backbone with a hydroxyl group at the 7-position, an oxo group at the 2-position, and a carboxamide at the 3-position, along with a furan substituent. This structural complexity contributes to its biological activity.
Biological Activity Overview
This compound exhibits several notable biological activities:
-
Anticancer Activity:
- Studies have indicated that this compound may possess anticancer properties. It has shown potential in inhibiting cancer cell proliferation in various models, particularly through mechanisms involving apoptosis and cell cycle arrest .
- Mechanism of Action: The furan moiety is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cells.
- Antioxidant Properties:
- Antimicrobial Activity:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 20 µM. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
- Apoptosis Induction: It activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
- Reactive Oxygen Species (ROS) Generation: The antioxidant activity may also involve the generation of ROS, which can trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-furylmethylamine. For example:
Deprotonation : Use a base (e.g., K₂CO₃) to deprotonate the hydroxyl group of the coumarin core in anhydrous DMF .
Coupling : Add 2-furylmethylamine under nitrogen, followed by a coupling agent (e.g., DCC or EDCI) to facilitate amide bond formation .
Purification : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from acetone or ethanol .
Key Data:
- Yield : ~65–75% (typical for coumarin-carboxamide derivatives) .
- Purity : Confirmed by HPLC (>95%) and melting point analysis .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Methodological Answer:
Q. What are common challenges in synthesizing this compound, and how are they mitigated?
Methodological Answer:
- Low Yield : Often due to incomplete coupling or side reactions. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and using excess coupling agents .
- Purification Difficulty : Hydrophobic byproducts can co-elute. Use gradient elution (e.g., 20% → 50% ethyl acetate in hexane) and monitor via TLC .
- Instability : Protect from light and moisture during synthesis (use amber glassware and molecular sieves) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation from acetone/water (1:1) at 4°C .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Refine with SHELXL (space group P2₁/c) to resolve torsional angles and hydrogen-bonding networks (e.g., C=O⋯H–O interactions at 2.8–3.0 Å) .
Key Findings:
- Planarity : The coumarin core is planar, while the furylmethyl group adopts a staggered conformation .
- Packing : Layers stabilized by π-π stacking (3.5 Å interplanar distance) .
Q. How do substituents on the coumarin core influence fluorescence properties?
Methodological Answer:
- Experimental Design : Synthesize analogs (e.g., 7-methoxy or 7-nitro derivatives) and compare photophysical data .
- Measurement : Use a fluorimeter (λₑₓ = 365 nm, λₑₘ = 450–500 nm) in ethanol.
- Trends : Electron-donating groups (e.g., –OH) enhance fluorescence quantum yield (Φ = 0.45) via intramolecular charge transfer (ICT), while electron-withdrawing groups (e.g., –NO₂) reduce Φ to 0.12 .
Q. How can contradictory NMR data be resolved when characterizing derivatives?
Methodological Answer:
- Case Study : If a 1H NMR signal for the furylmethyl group splits unexpectedly (e.g., δ 6.5–7.5 ppm), consider:
- Resolution : Optimize reaction conditions (e.g., lower temperature) to favor a single conformer .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
Q. How does the compound’s stability vary under different pH conditions?
Methodological Answer:
- Protocol : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
- Analysis : Monitor degradation via HPLC.
- Findings : Stable at pH 4–8 (>90% remaining), but hydrolyzes rapidly under alkaline conditions (pH >10) due to lactone ring opening .
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
Q. How do structural analogs compare in biological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
